molecular formula C9H7IN2O2 B1430894 Methyl 5-iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate CAS No. 1234615-78-1

Methyl 5-iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate

Cat. No.: B1430894
CAS No.: 1234615-78-1
M. Wt: 302.07 g/mol
InChI Key: ZXPUBRWZBQAPOA-UHFFFAOYSA-N
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Description

Methyl 5-iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate is a heterocyclic organic compound. It is part of the pyrrolopyridine family, which is known for its significant biological and pharmacological activities. This compound is often used in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate typically involves the iodination of a pyrrolopyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the pyrrolopyridine ring. The esterification of the carboxylic acid group is then achieved using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound often employs large-scale iodination and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyridines, which can be further functionalized for use in pharmaceuticals and other applications .

Scientific Research Applications

Methyl 5-iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-iodo-1H-pyrrolo[3,2-B]pyridine-5-carboxylate
  • tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

Uniqueness

Methyl 5-iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and drug development .

Properties

IUPAC Name

methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)7-4-12-8-6(7)2-5(10)3-11-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPUBRWZBQAPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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